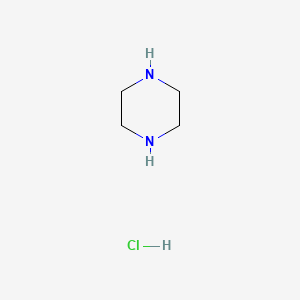

Piperazine hydrochloride

描述

Historical Context of Piperazine (B1678402) Scaffold in Chemical Research

The journey of the piperazine scaffold in the scientific realm began with its initial use as a solvent for uric acid. drugbank.comtaylorandfrancis.com Its therapeutic potential was recognized in the early 20th century when it was introduced as an anthelmintic agent to combat intestinal worm infections. wikipedia.orgvedantu.comresearchgate.net This initial application paved the way for extensive research into piperazine and its derivatives.

Over the decades, the piperazine ring has been identified as a "privileged scaffold" in medicinal chemistry. nih.govjocpr.com This term refers to a molecular framework that is capable of binding to multiple biological targets, thus offering a foundation for the design of novel therapeutic agents. jocpr.com The inherent physicochemical properties of piperazine, such as its basicity, solubility, and conformational flexibility, can be fine-tuned through substitution on its nitrogen and carbon atoms, making it an invaluable tool for medicinal chemists. tandfonline.com

The versatility of the piperazine moiety is evident in its presence in a diverse range of marketed drugs, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. rsc.org Its ability to act as a linker between different pharmacophores within a single molecule has further solidified its importance in drug design and discovery. tandfonline.comresearchgate.net

Significance of Piperazine Hydrochloride in Contemporary Chemical and Biological Sciences

In modern research, this compound continues to be a compound of considerable interest. The hydrochloride salt form enhances the water solubility and stability of the parent piperazine molecule, making it more amenable to various applications. ontosight.aiontosight.ai

In Chemical Sciences:

Synthetic Chemistry: this compound serves as a crucial building block and intermediate in the synthesis of a vast number of organic compounds. scbt.comontosight.ai Its reactivity allows for the introduction of the piperazine motif into more complex molecular architectures. tandfonline.com Researchers have developed numerous synthetic protocols, including palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, to create piperazine derivatives. tandfonline.com

Materials Science: The piperazine structure is integral to the design of advanced materials. scbt.com It is used in the synthesis of polymers, dyes, and surfactants. scbt.com Furthermore, piperazine-based ligands are employed in the formation of metal-organic frameworks (MOFs) and as catalysts, which can enhance the efficiency and selectivity of chemical reactions. rsc.orgscbt.com

Carbon Capture: Piperazine is utilized in aqueous solutions for the scrubbing of carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S), highlighting its role in environmental applications. wikipedia.orgias.ac.in

In Biological Sciences:

Drug Discovery: The piperazine scaffold is a cornerstone in the development of new therapeutic agents for a wide spectrum of diseases. researchgate.netresearchgate.net Research has shown that piperazine derivatives exhibit a broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antidepressant properties. researchgate.netresearchgate.netnih.gov

Neuroscience: Arylpiperazines, a class of piperazine derivatives, are of particular interest in neuroscience due to their interaction with various neurotransmitter systems in the brain. ontosight.ai For instance, they are used in the synthesis of compounds targeting serotonin (B10506) receptors, which have potential applications in treating psychiatric disorders. ontosight.aiontosight.ai

Inhibitor Development: Piperazine-based compounds have been identified as inhibitors of various enzymes and proteins implicated in disease. For example, they have been investigated as inhibitors of phosphoglycerate dehydrogenase (PHGDH) in cancer research and as noncovalent inhibitors of the main protease of SARS-CoV-2. nih.govacs.org

The ongoing research into this compound and its derivatives underscores their enduring importance in advancing both chemical and biological sciences. The ability to systematically modify the piperazine core allows for the exploration of vast chemical spaces and the development of novel molecules with tailored properties and functions.

Detailed Research Findings

The versatility of the piperazine scaffold is a recurring theme in chemical research. Its incorporation into drug candidates often aims to improve pharmacokinetic properties such as solubility. tandfonline.com The hydrochloride salt, in particular, is frequently used to enhance the aqueous solubility of these compounds. ontosight.aiacs.org

Recent studies have explored the synthesis of various piperazine derivatives with potential therapeutic applications. For instance, novel purine-linked piperazine derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis. nih.gov In another study, trisubstituted piperazine derivatives were designed as noncovalent inhibitors of the SARS-CoV-2 main protease, with the hydrochloride salt of the lead compound showing improved antiviral activity. acs.org

The synthesis of monosubstituted piperazines is a critical step in the development of many pharmaceuticals. mdpi.com Researchers have developed simplified, one-pot synthetic procedures to efficiently produce these important building blocks. nih.gov For example, a practical and scalable synthesis of 1-(7-fluoro-naphthalen-1-yl)this compound has been reported, utilizing a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. tandfonline.com

The structural and conformational properties of piperazine and its protonated forms at interfaces have also been a subject of investigation, which is relevant to its application in carbon capture technologies. ias.ac.in

Below are interactive data tables summarizing key properties and research applications of selected this compound derivatives.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| Piperazine dihydrochloride (B599025) | 142-64-3 | C4H12Cl2N2 | 318-320 (decomposes) nih.gov |

| 1-(2-Methoxyphenyl)this compound | 5464-78-8 | C11H17ClN2O | 217-219 chemicalbook.com |

| 1-(4-Bromophenyl)this compound | 68104-62-1 | C10H14BrClN2 | >280 (decomposes) chemicalbook.com |

Table 2: Research Applications of this compound and its Derivatives

| Derivative Class | Research Area | Key Findings |

| Arylpiperazines | Neuroscience | Serve as intermediates for serotonin receptor agonists/antagonists for potential psychiatric disorder treatments. ontosight.aiontosight.ai |

| Purine-linked piperazines | Infectious Diseases | Identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov |

| Trisubstituted piperazines | Antiviral Research | Developed as noncovalent inhibitors of the SARS-CoV-2 main protease with improved antiviral activity. acs.org |

| General Monosubstituted Piperazines | Pharmaceutical Synthesis | Essential building blocks for a wide range of pharmaceuticals; simplified synthetic methods have been developed. mdpi.comnih.gov |

属性

IUPAC Name |

piperazin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQACBWWAIBWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC[NH2+]1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-64-3 | |

| Details | Compound: Piperazine, hydrochloride (1:2) | |

| Record name | Piperazine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

122.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7542-23-6, 6094-40-2 | |

| Record name | Piperazine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Synthetic Methodologies of Piperazine Hydrochloride and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the piperazine (B1678402) ring and its derivatives have been well-established for decades. These routes often involve cyclization reactions to form the core heterocyclic structure and subsequent derivatization to introduce desired functional groups.

The formation of the six-membered piperazine ring is the foundational step in producing these compounds. Classical approaches typically involve the cyclization of linear precursors containing two nitrogen atoms separated by two ethylene (B1197577) units.

One common strategy involves the reaction of an amine with a dihaloethane. For instance, the reaction between ethylenediamine (B42938) and 1,2-dichloroethane (B1671644) can produce piperazine. researchgate.net Another established method is the cyclization of diethanolamine (B148213) derivatives. However, these methods can sometimes be limited by harsh reaction conditions or low yields. researchgate.netacs.org

A more versatile approach involves the catalytic reductive cyclization of dioximes. researchgate.netnih.gov This method builds the piperazine ring from a primary amine via a double Michael addition to nitrosoalkenes, followed by a catalytic reduction to close the ring. nih.gov This strategy allows for the synthesis of carbon-substituted piperazines, which are otherwise challenging to prepare. researchgate.netnih.gov The Dieckmann cyclization has also been employed to create piperazine-2,5-diones (diketopiperazines), which are important bioactive motifs. thieme-connect.com

Several catalytic systems are used for these cyclizations. For example, hydrogenation of dioximes using a 5%-Pd/C catalyst or Raney Nickel (Ra-Ni) can yield the desired piperazine ring. nih.gov

Table 1: Comparison of Catalysts in Reductive Cyclization of Dioximes

| Catalyst | Conditions | Product Yield | Reference |

| 5%-Pd/C | 40 bar H₂, 50 °C | 44% (unprotected) | nih.gov |

| 5%-Pd/C | 40 bar H₂, 50 °C | Good (Boc-protected) | nih.gov |

| Raney Nickel (Ra-Ni) | 40 bar H₂, 50 °C | Complex mixture | nih.gov |

Derivatization Strategies of the Piperazine Nucleus

Once the piperazine ring is formed, it can be functionalized at its nitrogen atoms. Due to the presence of two secondary amine groups, controlling the selectivity of substitution to achieve mono- or di-substitution is a key challenge.

Direct N-alkylation or N-acylation often leads to a mixture of products, including the desired mono-substituted piperazine, the di-substituted byproduct, and unreacted starting material. orgsyn.org To favor mono-substitution, a large excess of piperazine can be used, although this is not atom-economical. organic-chemistry.org

A simpler and more efficient classical approach involves the reaction of a protonated piperazine salt, such as piperazine monohydrochloride. mdpi.comnih.gov The protonation of one nitrogen atom effectively acts as a temporary protecting group, deactivating it towards electrophilic attack and allowing the reaction to occur selectively at the other, unprotonated nitrogen atom. mdpi.comnih.gov This "protecting-group-free" one-pot method is advantageous as it avoids the multiple steps of protection and deprotection. researchgate.net This strategy is effective for reactions with various electrophiles like acyl chlorides, anhydrides, and Michael acceptors. nih.govresearchgate.net

Derivatization is also used for analytical purposes. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride (DNS-Cl) react with piperazine to form stable, UV-active, or fluorescent derivatives, which allows for their detection at trace levels using techniques like HPLC-UV or UHPLC-FLD. jocpr.comqascf.comjocpr.com

Advanced and Green Synthesis Approaches

In response to the need for more efficient, sustainable, and versatile synthetic methods, advanced strategies have been developed. These include novel catalytic systems, the use of microwave irradiation, and flow chemistry, as well as sophisticated protecting group strategies.

Modern synthetic methods heavily rely on catalysis to improve efficiency, selectivity, and environmental friendliness. Palladium-catalyzed reactions, for example, are used for the amination of aryl chlorides to produce arylpiperazines under aerobic conditions. organic-chemistry.org Ruthenium-based catalysts have been developed for coupling diols and diamines to form piperazines. organic-chemistry.org

A significant advancement is the use of heterogeneous catalysis, where metal ions are supported on polymeric resins. mdpi.comnih.gov These catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. mdpi.com For instance, Cu+, Cu2+, or Al3+ ions supported on a cation-exchanger resin have been shown to effectively catalyze the synthesis of monosubstituted piperazines. researchgate.net Catalytic processes can be broadly divided into intermolecular and intramolecular cyclization methods. researchgate.netscispace.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions. mdpi.com Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields and product purity. mdpi.commdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various piperazine derivatives, including monosubstituted piperazines and more complex structures like 1,2,4-triazole-based piperazines. mdpi.comscipublications.com

Flow chemistry represents another major advance, particularly for scaling up production. mdpi.comnih.gov In a flow reactor, reagents are continuously pumped through a heated and/or catalyst-packed tube. researchgate.net This setup allows for better control over reaction parameters, improved safety when handling hazardous reagents, and can be integrated with microwave units for enhanced efficiency. mdpi.comnsf.gov The development of flow microwave reactors has enabled the effective manufacturing of piperazine derivatives on a larger scale. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Piperazine Derivative

| Synthesis Technique | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate | mdpi.com |

| Microwave Irradiation | 2-8 minutes | Good (often higher) | mdpi.comresearchgate.net |

Protecting Group Strategies in Selective Functionalization

To achieve selective mono-functionalization of the symmetrical piperazine ring, the use of protecting groups is a widely accepted and powerful strategy. mdpi.com This multi-step approach involves:

Protection: One of the piperazine nitrogen atoms is protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) group. orgsyn.orgmdpi.com

Functionalization: The remaining unprotected nitrogen atom is then reacted with an electrophile to introduce the desired substituent. google.com

Deprotection: The protecting group is removed to yield the final monosubstituted piperazine derivative. mdpi.com

The N-Boc group is commonly used and can be introduced using di-tert-butyl dicarbonate. google.com The protected intermediate, N-Boc-piperazine, can then be used in reactions such as condensations with 2-chloropyrimidine (B141910) to form precursors for pharmaceutical agents. google.com The benzyl group is also an ideal blocking group as it can be easily removed later by catalytic hydrogenolysis. orgsyn.org

While effective, this multi-step process can be time-consuming and costly. researchgate.net Therefore, methods that avoid traditional protecting groups, such as the use of protonated piperazine, are attractive alternatives for certain syntheses. mdpi.comnih.gov More advanced strategies also include the direct C-H functionalization of N-Boc protected piperazines through methods like direct lithiation. nsf.govmdpi.comnih.gov

Regioselective Synthesis of Substituted Piperazine Hydrochlorides

The regioselective synthesis of substituted piperazine hydrochlorides is a critical area of research in medicinal chemistry, as the precise placement of substituents on the piperazine ring is paramount for determining the pharmacological activity of the resulting compounds. nih.gov The challenge lies in selectively functionalizing one of the two nitrogen atoms or specific carbon atoms of the heterocyclic ring. google.comresearchgate.net Researchers have developed various strategies, primarily involving the use of protecting groups and directed synthesis from chiral precursors, to achieve high regioselectivity. google.comresearchgate.net

A predominant strategy for achieving regioselective N-substitution is the use of orthogonally protected piperazines. rsc.orgrsc.org This method involves protecting the two nitrogen atoms with different groups that can be removed under distinct chemical conditions. rsc.org This allows for the sequential and controlled functionalization of each nitrogen atom, preventing the formation of undesired symmetrically disubstituted products. google.com For instance, common protecting groups like benzyl (Bn) and tert-butyloxycarbonyl (Boc) are employed. The Boc group can be removed under acidic conditions, leaving the benzyl-protected nitrogen intact for subsequent reactions, or vice-versa. google.com

Another significant approach involves the construction of the piperazine ring from acyclic precursors in a way that installs the desired substituents with inherent regiocontrol. A notable method starts from α-amino acids, which provides a chiral pool for creating enantiomerically pure substituted piperazines. rsc.orgrsc.orgresearchgate.net For example, a synthetic route to obtain orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps from α-amino acids has been described. rsc.org A key step in this process is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and a vinyl diphenyl sulfonium (B1226848) salt. rsc.orgresearchgate.net

Furthermore, regioselective ring-opening of activated aziridines derived from amino acids offers an efficient pathway to cis-2,5-disubstituted chiral piperazines. researchgate.net This strategy often utilizes a Lewis acid like boron trifluoride diethyl etherate to mediate the highly regioselective ring-opening of an N-tosyl (Ts) protected chiral aziridine (B145994) by an α-amino acid methyl ester hydrochloride. researchgate.net The resulting diamine can then undergo cyclization to form the desired piperazine core. researchgate.net

The direct mono-N-substitution of piperazine itself is challenging due to the similar reactivity of both nitrogen atoms, which often leads to a mixture of mono- and di-substituted products. google.com However, methods have been developed to achieve direct mono-N-alkylation or mono-N-arylation with high regioselectivity. One such patented method involves the formation of a piperazine-1-cation, which then reacts with an electrophilic reagent under the catalysis of a d-metal compound. google.com This approach has been shown to produce mono-N-substituted piperazine derivatives in high yields. google.com

The synthesis of C-substituted piperazines, particularly at the C2 position, introduces greater three-dimensional complexity, which can be beneficial for biological activity. rsc.org Methods to achieve this include the asymmetric synthesis from chiral precursors like (R)-(+)-2-methylpiperazine from R-(–)-phenylglycinol or the diastereoselective nucleophilic addition of reagents like the Ruppert-Prakash reagent (TMSCF3) to chiral α-amino sulfinylimines. nih.gov

The following tables summarize key findings from various regioselective synthetic methodologies.

Table 1: Regioselective Synthesis of N-Substituted Piperazines

| Starting Material | Reagent/Method | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine | Methyl Acrylate, d-metal catalyst | Methyl 3-(piperazin-1-yl)propanoate hydrochloride | 93.3% | google.com |

| Aniline derivative | N-alkyl-bishydroxyethylamine, strong acid, high pressure | N-aryl-N'-alkyl-piperazine | Good yields | google.com |

| 1-Benzylpiperazine (B3395278) | Electrophilic agents | N1-Benzyl-N4-substituted piperazine | N/A | google.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Piperazine hydrochloride |

| Piperazine |

| 1,4-dibenzylpiperazine (DBZP) |

| 1-benzylpiperazine (BZP) |

| 1-Boc-piperazine |

| 1-tert-butyloxycarbonylpiperazine |

| 1-methoxycarbonylpiperazine |

| 1-ethoxycarbonylpiperazine |

| N-aryl-N'-alkyl-piperazine |

| Aniline |

| N-alkyl-bishydroxyethylamine |

| Methyl 3-(piperazin-1-yl)propanoate hydrochloride |

| Methyl Acrylate |

| Boron trifluoride etherate |

| N-tosyl (Ts) chiral aziridines |

| α-amino acid methyl ester hydrochloride |

| (R)-(+)-2-methylpiperazine |

| R-(–)-phenylglycinol |

| Ruppert-Prakash reagent (TMSCF3) |

| α-amino sulfinylimines |

| 2-Bromoethyl-diphenylsulfonium triflate |

| N-chlorosuccinimide |

| (2R,5R)-2,5-diphenylpyrrolidine |

| Serine methyl ester hydrochloride |

| N-Boc-L-amino acids |

| 2-hydroxymethyl piperazine |

| Benzyl chloride |

| Diethyl oxalate |

| Chloroacetyl chloride |

| Cesium carbonate |

| Sodium hydride |

| Sodium methoxide |

| Diethanolamine |

Advanced Structural Characterization and Solid State Studies of Piperazine Hydrochloride Systems

Spectroscopic Techniques for Elucidation of Piperazine (B1678402) Hydrochloride Analogs

Spectroscopic methods are indispensable tools for the detailed structural analysis of piperazine hydrochloride and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive understanding of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound and its analogs by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

In the ¹H NMR spectrum of this compound, the protons on the piperazine ring typically exhibit characteristic chemical shifts. For instance, in 1-(4-methoxyphenyl)piperazine (B173029) hydrochloride, the piperazine protons appear as multiplets around 3.43 ppm and 3.60 ppm in DMSO-d6. chemicalbook.com The specific chemical shifts and coupling patterns can be influenced by the solvent and the nature of substituents on the piperazine ring. researchgate.netresearchgate.net Temperature-dependent ¹H NMR studies have been employed to investigate the conformational behavior of N-benzoylated piperazine compounds, revealing the presence of conformers at room temperature due to restricted rotation around the amide bond. rsc.org For some derivatives, the ¹H NMR spectrum is further complicated by the slow interconversion of the piperazine chair conformations. rsc.org

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. In the ¹³C NMR spectrum of 1-(2-fluorophenyl)piperazine (B89578) hydrochloride, distinct signals are observed for the carbon atoms of the piperazine ring and the substituted phenyl ring, aiding in the complete structural assignment. chemicalbook.com For example, in a study of a novel 1,2,4-triazole (B32235) derivative containing a piperazine moiety, the aliphatic carbons of the piperazine ring were observed at chemical shifts of 48.46, 50.14, 55.81, and 69.21 ppm in the ¹³C NMR spectrum. mdpi.com

The following table summarizes representative ¹H NMR data for this compound analogs:

| Compound | Solvent | Chemical Shift (ppm) and Assignment | Reference |

| 1-(4-methoxyphenyl)this compound | DMSO-d6 | 9.9 (NH), 7.36 (Ar-H), 7.02 (Ar-H), 3.75 (OCH₃), 3.60 (piperazine-H), 3.43 (piperazine-H) | chemicalbook.com |

| 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine | Chloroform-d | 7.28–7.40 (m, 8H), 7.23 (t, 1H), 6.99 (t, 4H), 6.53 (d, 1H), 6.28 (d, 1H), 4.26 (s, 1H), 3.22 (d, 2H), 2.24–2.78 (m, 8H) | nih.gov |

| 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine | Chloroform-d | 7.64 (d, 2H), 7.36 (d, 2H), 7.22–7.31 (m, 4H), 6.94 (t, 4H), 4.22 (s, 1H), 2.91–3.10 (m, 4H), 2.48 (s, 3H), 2.38–2.47 (m, 4H) | nih.gov |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO-d6 | 2.95–2.97 (m, 4H, piperazine), 3.15–3.17 (m, 4H, piperazine), 3.75 (s, 3H, CH₃), 5.25 (s, 2H, N-CH₂), 6.90 (d, 2H, ArH), 6.95 (d, 2H, ArH), 7.29 (d, 2H, ArH), 7.34 (d, 2H, ArH), 7.37–7.38 (m, 1H, ArH), 7.53 (t, 1H, ArH), 7.58–7.60 (m, 1H, ArH), 7.67 (t, 1H, ArH) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound and its analogs. These methods provide a molecular fingerprint, allowing for identification and structural elucidation based on the characteristic frequencies of bond vibrations.

The IR and Raman spectra of piperazine and its derivatives are characterized by several key vibrational bands. The N-H stretching vibrations of heteroaromatic compounds typically appear in the region of 3220-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the CH₂ groups in the piperazine ring are generally observed in the 2800-3100 cm⁻¹ range. researchgate.net Specifically, for piperazine, CH₂ stretching vibrations have been reported around 3087, 2987, 2914, 2853, and 2750 cm⁻¹ in the IR spectrum and at 2833 and 2771 cm⁻¹ in the Raman spectrum. researchgate.net

The C-N stretching vibrations within the piperazine ring typically occur in the 1199-1323 cm⁻¹ region. researchgate.net For piperazinium dication, the C-N stretching is signified by a medium peak at 1044 cm⁻¹ in the FT-Raman spectrum and an intense peak at 1030 cm⁻¹ in the FT-IR spectrum. researchgate.net The C-C stretching vibrations of the piperazine ring are found in the range of 1049-1120 cm⁻¹. researchgate.net

The following table presents a summary of characteristic vibrational frequencies for piperazine and its derivatives:

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| N-H Stretching | 3220-3500 | IR | researchgate.net |

| C-H Stretching (CH₂) | 2800-3100 | IR, Raman | researchgate.net |

| C-N Stretching | 1199-1323 | IR, Raman | researchgate.net |

| C-C Stretching | 1049-1120 | IR | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular mass and investigating the fragmentation patterns of this compound and its analogs. This information is vital for confirming the identity of these compounds. researchgate.net

In mass spectrometry, piperazine derivatives typically show the protonated molecule [M+H]⁺ in the mass spectrum under positive ion detection mode. xml-journal.net The fragmentation of these compounds is often characterized by the cleavage of the C-N bonds between the piperazine ring and any substituents, as well as the C-N bonds within the piperazine ring itself. xml-journal.net

For example, benzylpiperazines like BZP and DBZP show a characteristic high-abundance fragment ion at m/z 91. xml-journal.net Phenylpiperazines often exhibit common fragment ions at m/z 119, m/z 70, and m/z 56. xml-journal.net Specific derivatives have unique fragmentation patterns; for instance, mCPP shows typical fragment ions at m/z 154 and m/z 140, while TFMPP has characteristic fragments at m/z 188 and m/z 174. xml-journal.net The fragmentation behavior of newly synthesized piperazine derivatives can be studied in detail using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which helps in elucidating their structure. preprints.org

The following table summarizes the characteristic mass spectral data for some piperazine derivatives:

| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| Benzylpiperazine (BZP) | 177.3 | 135, 106, 91, 77 | nih.gov |

| 1,4-Dibenzylpiperazine (DBZP) | [M+H]⁺ | 91 | xml-journal.net |

| 1-(3-chlorophenyl)piperazine (mCPP) | [M+H]⁺ | 154, 140, 119, 70, 56 | xml-journal.net |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | [M+H]⁺ | 188, 174, 119, 70, 56 | xml-journal.net |

| 1-(4-fluorobenzyl)piperazine (pFBP) | 195.3 | 109, 81 | nih.gov |

| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | 221.3 | 135, 77 | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled detail on the structure of this compound and its complexes.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of crystalline compounds. This technique has been used to characterize the crystal structure of various piperazine derivatives and their hydrochloride salts.

For example, the crystal structure of 1-(2,3,4-trimethoxybenzyl)piperazine monohydrochloride (trimetazidine hydrochloride) was determined to be a monoclinic system with the space group P2₁/c. researchgate.net The piperazine ring in many of its complexes adopts a chair conformation. researchgate.net In the solid state, the molecules are often connected through hydrogen bonds, forming extensive networks that stabilize the crystal lattice. researchgate.net For instance, in the crystal structure of a complex involving piperazine, mercury(II) chloride, and water, the molecules are linked by O-H···Cl and N-H···O hydrogen bonds. researchgate.net

The following table presents crystallographic data for a piperazine derivative:

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

| 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride | Monoclinic | P2₁/c | a = 21.548(1) Å, b = 7.6273(3) Å, c = 9.5982(5) Å, β = 100.651(2)° | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the solid-state properties of materials, including polymorphism and the presence of amorphous content. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a substance.

While specific studies on the polymorphism of this compound using PXRD are not extensively detailed in the provided context, the technique is fundamental in such investigations. PXRD patterns provide a unique fingerprint for each crystalline phase, allowing for the identification and quantification of different polymorphs in a sample. It is also instrumental in characterizing the amorphous state, which lacks long-range crystalline order and exhibits a broad halo in the diffraction pattern instead of sharp peaks. For example, PXRD was used alongside single crystal X-ray diffraction to characterize a piperazinium tetrachlorozincate monohydrate crystal, confirming its monoclinic crystal system. researchgate.net

Polymorphism and Pseudopolymorphism in this compound Research

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism refers to crystalline forms that contain solvent molecules—such as water (hydrates) or other solvents (solvates)—within the crystal lattice. techniques-ingenieur.frtechniques-ingenieur.fr These different forms can exhibit distinct physicochemical properties. While research specifically detailing the polymorphism of this compound is not extensively documented in the provided literature, studies on complex piperazine derivatives offer significant insights into this phenomenon.

A notable example is the investigation of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate), which revealed the existence of two polymorphic forms (I and III) and one methanol-solvated pseudopolymorphic form (II.MeOH), each obtained through crystallization from different solvents. Single-crystal X-ray analysis showed that these forms arise from different molecular conformations. Form I contains an extended conformer, whereas Form II features a twisted conformer along with co-crystallized methanol (B129727) molecules. Form III is unique in that it exhibits conformational isomerism within the same crystal, containing both an extended and a slightly twisted conformer. The characterization and comparison of these forms were conducted using advanced techniques such as geometrical analysis, non-covalent interaction (NCI) analysis, and Hirshfeld surface analysis.

The formation of hydrates and solvates is a recognized possibility in the preparation of piperazine-based compounds, as noted in various process patents for preparing hydrochloride salts of piperazine derivatives. researchgate.netgoogle.com These patents often include claims covering potential hydrates and solvates, acknowledging their status as a form of pseudopolymorphism. researchgate.net

| Form | Classification | Key Structural Features |

| Form I | Polymorph | Contains one extended conformer of the molecule. |

| Form II.MeOH | Pseudopolymorph (Solvate) | Contains one twisted conformer and co-existing methanol solvent molecules in the crystal lattice. |

| Form III | Polymorph | Shows conformerism, with one extended and one slightly twisted conformer in the structure. |

This table summarizes the polymorphic and pseudopolymorphic forms identified for the derivative piperazine-N,N′-bis(N,O-diphenyl phosphoramidate).

Cocrystal and Salt Form Research of Piperazine Derivatives

The formation of salts and cocrystals is a primary strategy in pharmaceutical sciences to modify and enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability. Piperazine, with its two basic nitrogen atoms, is an ideal candidate for forming both salts and cocrystals.

Salt Formation Research

The creation of hydrochloride salts of piperazine derivatives is a common approach to improve water solubility. nih.gov Research into these salts has focused on understanding which of the nitrogen atoms on the piperazine ring becomes protonated. In a study on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, solid-state analytical techniques like 13C-CP/MAS, 15N-CP/MAS NMR, and IR spectroscopy were employed to determine the protonation site. nih.gov It was found that when an equimolar amount of hydrogen chloride is used, the piperazine nitrogen substituted by the aryl group is protonated. nih.gov However, using an excess of hydrogen chloride results in the protonation of both nitrogen atoms, forming a dihydrochloride (B599025) salt. nih.gov

Furthermore, piperazine has been used to create multidrug salts, where both the API and piperazine have therapeutic activity or where piperazine acts to improve the properties of the API. A study on sulfamethoxazole-piperazine salt demonstrated significant improvements in the physicochemical properties of sulfamethoxazole (B1682508). acs.orgnih.gov The formation of the salt led to greater ionization of sulfamethoxazole and a lower lattice energy, which contributed to enhanced solubility, dissolution, and permeability. acs.orgnih.govacs.org This salt also addressed the stability issues of piperazine and showed good stability under accelerated conditions. nih.gov

| API / Derivative | Salt Former | Resulting Form | Key Research Findings |

| 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates | Hydrogen Chloride (HCl) | Monohydrochloride or Dihydrochloride Salt | Protonation site depends on HCl stoichiometry: equimolar HCl protonates the aryl-substituted nitrogen; excess HCl protonates both nitrogens. nih.gov |

| Sulfamethoxazole | Piperazine | Sulfamethoxazole-Piperazine Salt (Multidrug Salt) | Improved solubility, dissolution, permeability, and stability compared to the parent drug. acs.orgnih.gov |

| Acetazolamide | Piperazine | Acetazolamide-Piperazine Hydrate Salt | Salt formation was found to be more advantageous for increasing solubility compared to cocrystallization. researchgate.net |

Cocrystal Research

Piperazine is also a widely used coformer in the development of pharmaceutical cocrystals. Cocrystals are multi-component crystals formed between an API and a coformer, connected by non-covalent interactions. This approach has been successfully applied to numerous APIs to enhance their performance.

One extensively studied system is the cocrystal of resveratrol (B1683913) and piperazine. Research has identified a solvent-free anhydrate form (RP1) and a tetrahydrofuran (B95107) (THF) solvated form (RP2). acs.org Structural analysis revealed that the anhydrate form can exhibit a disordered piperazine molecule, which transforms into a more stable, non-disordered structure upon mechanical processing. acs.orgacs.org The THF solvate (RP2) can be readily desolvated, making it a useful intermediate for producing the stable anhydrate cocrystal (RP1). acs.org Studies have also explored mechanochemical synthesis as an efficient method for producing pure resveratrol-piperazine cocrystals on a larger scale. mdpi.com

Other successful examples include cocrystals of piperazine with genistein (B1671435) and daidzein. In both cases, the formation of the cocrystal significantly improved the solubility and bioavailability of the parent natural product. rhhz.netnih.gov For the daidzein-piperazine cocrystal, this resulted in a 4.8-fold increase in permeability and a 3.2-fold increase in bioavailability. nih.gov

| API | Coformer | Resulting Form | Key Research Findings |

| Resveratrol | Piperazine | Anhydrate (RP1) and THF Solvate (RP2) Cocrystals | RP1 exhibits a disordered piperazine molecule; RP2 acts as a stable intermediate. Cocrystallization enhances aqueous solubility. acs.orgacs.org |

| Genistein | Piperazine | Genistein-Piperazine Cocrystal (GEN-PPZ) | Cocrystal formation improved both the solubility and bioavailability of genistein. rhhz.net |

| Daidzein | Piperazine | Daidzein-Piperazine Cocrystal | Showed favorable stability and significantly increased solubility, permeability (4.8x), and bioavailability (3.2x). nih.gov |

| Acetazolamide | Theophylline (B1681296) (comparison) | Acetazolamide-Piperazine Hydrate (Salt) | Compared with a theophylline cocrystal, the piperazine salt was superior for enhancing solubility. researchgate.net |

Computational Chemistry and Molecular Modeling of Piperazine Hydrochloride Systems

Quantum Chemical Calculations (DFT) in Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. jksus.org Computational studies utilizing DFT offer theoretical insights into the electronic structure, molecular properties, and conformational behavior of piperazine-containing compounds. jksus.org These calculations are instrumental in understanding the fundamental characteristics that govern the reactivity and interactions of these molecules.

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of piperazine (B1678402) hydrochloride systems. nih.gov The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. nih.gov For instance, in some piperazine derivatives, the HOMO is localized on the piperazine ring, indicating its role as an electron-donating center. bohrium.com

DFT calculations are employed to determine global reactivity descriptors, which offer a quantitative measure of a molecule's stability and reactivity. nih.govresearchgate.net These descriptors include:

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule.

Ionization Potential (IP): The energy required to remove an electron from a neutral molecule.

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system.

Absolute Electronegativity (χ): The power of an atom or molecule to attract electrons.

Hardness (η): A measure of resistance to charge transfer. High hardness indicates low reactivity. nih.gov

Softness (σ): The reciprocal of hardness, indicating a higher propensity for interaction. nih.gov

Electrophilicity (ω): A measure of the ability of a species to accept electrons.

These quantum chemical parameters are crucial for developing structure-activity relationships and predicting the behavior of piperazine derivatives in chemical reactions. nih.govnih.gov

DFT calculations are widely used to predict various spectroscopic properties of piperazine derivatives, which can then be compared with experimental data for validation. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of different functional groups within the molecule. For example, DFT has been used to assign the stretching and bending modes of the piperazine ring and its substituents. nih.govrsc.orgacs.org The calculated wavenumbers are often scaled to achieve better agreement with experimental values. rsc.org

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is used to predict 1H and 13C NMR chemical shifts. researchgate.netals-journal.com These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and verify experimental assignments.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra. jksus.orgresearchgate.net These calculations help in understanding the electronic transitions and can predict the absorption wavelengths in different solvents. nih.gov

The correlation between theoretical and experimental spectra serves as a powerful tool for confirming the molecular structure and understanding the electronic properties of piperazine hydrochloride and its analogs. researchgate.netresearchgate.net

Molecular Dynamics Simulations in Conformational and Interaction Studies

MD simulations can reveal stable conformations of piperazine derivatives and how these conformations are influenced by the surrounding environment, such as solvent molecules. rsc.org For example, simulations have been used to study the conformational microstates of enzymes in complex with piperazine-containing ligands, highlighting the role of loop flexibility in binding. rsc.org By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions, researchers can assess the stability of protein-ligand complexes and identify regions of high mobility. nih.govbohrium.com These studies are crucial for understanding the dynamic nature of drug-receptor interactions. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.net This method is extensively used to study the interactions of piperazine derivatives with various biological targets, such as enzymes and receptors. jksus.orgmdpi.com The primary goal of molecular docking is to identify the binding mode of a ligand and to estimate its binding affinity, often expressed as a docking score or binding energy. connectjournals.combohrium.com

Docking studies have been instrumental in elucidating the binding mechanisms of piperazine-based compounds with targets like:

DNA and Topoisomerase IIα mdpi.com

Cannabinoid Receptor 1 (CB1) nih.gov

Histamine (B1213489) H3 and Sigma-1 receptors acs.org

Mycobacterium tuberculosis MurB protein bohrium.com

The analysis of the docked poses reveals key intermolecular interactions, such as hydrogen bonds and aromatic stacking, that are crucial for binding affinity and selectivity. nih.govnih.gov This information provides a rational basis for the design of new inhibitors with improved potency and specificity. nih.govmdpi.com

Table 1: Examples of Molecular Docking Studies with Piperazine Derivatives

| Target Protein | Piperazine Derivative Type | Key Findings |

| Topoisomerase IIα | 1,2-Benzothiazine derivatives | Compounds bind in the minor groove of DNA and the active center of the enzyme. mdpi.com |

| Cannabinoid Receptor 1 (CB1) | Benzhydryl piperazine analogs | The benzhydryl piperazine scaffold forms similar interactions with the receptor as known inverse agonists. nih.gov |

| MLLT1 YEATS domain | Piperazine-urea derivatives | This chemotype utilizes different binding pockets compared to other known inhibitors. nih.gov |

| Mycobacterium tuberculosis MurB | Purine-piperazine hybrids | Compounds with high binding energies showed strong hydrogen-bonding interactions with key amino acid residues. bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed using various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. nih.govscialert.net

Both 2D-QSAR and 3D-QSAR (like Comparative Molecular Field Analysis, CoMFA) studies have been successfully applied to piperazine derivatives to guide the design of more potent compounds. nih.govnih.gov These models can identify the key structural features that influence biological activity. For example, QSAR studies on piperazine derivatives have highlighted the importance of:

Hydrophobic properties for matrix metalloproteinase (MMP) inhibition. scialert.net

Specific electrostatic and steric fields for antihistamine effects. nih.gov

Molecular shape and fragment counts for VLA-4/VCAM-1 inhibition. nih.gov

Constitutional descriptors for renin inhibitory activity. researchgate.net

The insights derived from QSAR models are valuable for optimizing lead compounds by suggesting modifications that are likely to enhance their biological activity before undertaking synthetic efforts. nih.govacs.org

Table 2: QSAR Studies on Piperazine Derivatives

| Activity | QSAR Model Type | Key Descriptors | Reference |

| Antihistamine & Antibradykinin | 3D-QSAR (CoMFA) | Electrostatic and steric factors | nih.gov |

| Antidepressant | 2D-QSAR | Atype_C_6, Dipole-mag, HOMO, PMI-mag | nih.gov |

| MMP Inhibition | 2D-QSAR | ClogP (hydrophobicity) | scialert.net |

| Renin Inhibition | 2D-QSAR | Constitutional descriptors (Sv, nDB, nO) | researchgate.net |

| VLA-4/VCAM-1 Inhibition | 2D-QSAR | SaaNEindex, SsClcount, slogP, 4PathCount | nih.gov |

In Silico ADME Prediction for Research Compound Profiling

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of drug candidates. researchgate.netnih.gov Computational models are used to predict various ADME parameters, helping to identify compounds with favorable drug-like properties and to flag potential liabilities. nih.gov

For piperazine derivatives, in silico ADME predictions are used to evaluate parameters such as:

LogP (Lipophilicity): Affects solubility, absorption, and distribution. researchgate.netvulcanchem.com

Aqueous Solubility: Crucial for absorption and formulation.

Plasma Protein Binding: Influences the free concentration of the drug. vulcanchem.com

Blood-Brain Barrier Penetration: Important for CNS-active drugs.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. acs.org

One of the most well-known computational filters is Lipinski's "Rule of Five," which predicts poor oral absorption or permeation based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors. researchgate.net By profiling piperazine-based compounds using these in silico tools, researchers can prioritize candidates with a higher probability of success in later stages of drug development. researchgate.netnih.gov

Mechanistic Investigations of Biological Interactions of Piperazine Hydrochloride Derivatives Pre Clinical Focus

Enzyme Inhibition Studies

The ability of piperazine (B1678402) hydrochloride derivatives to inhibit a range of enzymes has been a significant area of investigation. These studies have provided a foundation for understanding their potential therapeutic applications by characterizing their inhibitory potency and mechanisms of action against various enzyme systems.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that catalyze the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key strategy in the management of conditions such as Alzheimer's disease. nih.gov

Several studies have demonstrated the potential of piperazine derivatives as potent inhibitors of both AChE and BChE. For instance, a series of 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives were synthesized and evaluated for their AChE inhibitory activity. Among them, the derivative S3, 4-(4-chloro)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine, showed significant, concentration-dependent inhibition of AChE. nih.gov Another study on a different set of piperazine derivatives reported half-maximal inhibitory concentrations (IC₅₀) for AChE ranging from 4.59 to 6.48 µM and for BChE from 4.85 to 8.35 µM. nih.gov These derivatives also exhibited Ki values (inhibition constants) in the ranges of 8.04 ± 5.73 to 61.94 ± 54.56 µM for AChE and 0.24 ± 0.03 to 32.14 ± 16.20 µM for BChE. nih.gov Some piperidinone derivatives, which share structural similarities, have also shown potent dual inhibition of both cholinesterases. acgpubs.org Specifically, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE with an IC₅₀ of 12.55 µM, while compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) was most effective against BChE with an IC₅₀ of 17.28 µM. acgpubs.org

| Compound/Derivative Series | Target Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Constant (Ki) |

|---|---|---|---|

| Piperazine Derivatives | AChE | 4.59 - 6.48 µM | 8.04 ± 5.73 - 61.94 ± 54.56 µM |

| Piperazine Derivatives | BChE | 4.85 - 8.35 µM | 0.24 ± 0.03 - 32.14 ± 16.20 µM |

| Compound 1d | AChE | 12.55 µM | Not Reported |

| Compound 1g | BChE | 17.28 µM | Not Reported |

Piperazine derivatives have also been investigated for their inhibitory effects on glycosidases and lipoxygenases. α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can be beneficial in managing type 2 diabetes. nih.gov Lipoxygenases (LOX) are enzymes that play a role in inflammation by producing leukotrienes. rsc.orgresearchgate.net

In the context of α-glucosidase inhibition, a series of pyrimidinyl-piperazine carboxamide derivatives were synthesized and evaluated. Most of these compounds showed significant inhibitory potency, with IC₅₀ values ranging from 0.4 µM to 23 µM, which is considerably more potent than the reference drug acarbose (B1664774) (IC₅₀ = 817.38 ± 6.3 µM). nih.gov The most potent compound, 21c, had an IC₅₀ value of 0.44 µM and exhibited a competitive mode of inhibition. nih.gov Another study on quinoline-piperazine-acetamide derivatives identified compound 6m as a significant α-glucosidase inhibitor with an IC₅₀ of 280.0 µM, superior to acarbose (IC₅₀ = 750.7 µM). Kinetic studies revealed an uncompetitive inhibition mechanism for this compound. doi.org Furthermore, certain 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as potent, noncompetitive inhibitors of α-glucosidase that bind to an allosteric site. nih.gov

Regarding lipoxygenase, derivatives of piperine (B192125), which contains a piperidine (B6355638) ring, have shown notable inhibitory activity. While piperine itself has an IC₅₀ of 85.79 µM, its derivatives such as piperonylic acid (IC₅₀ = 43.065 µM), piperic acid (IC₅₀ = 45.17 µM), and piperonal (B3395001) (IC₅₀ = 50.78 µM) demonstrated stronger inhibition of the LOX enzyme. nih.govresearchgate.net

| Compound/Derivative Series | Target Enzyme | Inhibitory Concentration (IC₅₀) | Mode of Inhibition |

|---|---|---|---|

| Pyrimidinyl-piperazine carboxamides | α-Glucosidase | 0.4 - 23 µM | Competitive (for Compound 21c) |

| Quinoline-piperazine-acetamide (Compound 6m) | α-Glucosidase | 280.0 µM | Uncompetitive |

| Piperonylic acid | Lipoxygenase (LOX) | 43.065 µM | Not Reported |

| Piperic acid | Lipoxygenase (LOX) | 45.17 µM | Not Reported |

| Piperonal | Lipoxygenase (LOX) | 50.78 µM | Not Reported |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for applications in cosmetics and medicine to address hyperpigmentation. researchgate.net Piperazine and piperidine amides of benzoic and cinnamic acid derivatives have been reported as tyrosinase inhibitors. The most potent of these, compound 5b, exhibited a pIC₅₀ of 4.99 in the monophenolase assay. nih.govacs.org Another compound, 3a, was reasonably potent in the diphenolase assay with a pIC₅₀ of 4.18. nih.govacs.org Molecular docking studies suggest that the activity of these compounds is dependent on competition with the enzyme's substrates. nih.gov

Further research into (4-(4-fluorobenzyl)piperazine derivatives identified several potent tyrosinase inhibitors. unica.it Compounds 13, 17, 22, and 25 displayed IC₅₀ values in the nanomolar range when L-DOPA was used as the substrate. Compound 25 was particularly active with an IC₅₀ of 0.96 µM, making it nearly 20 times more potent than the reference, kojic acid (IC₅₀ = 17.76 µM). unica.it Kinetic studies revealed that compound 25 acts as a competitive inhibitor. Docking studies indicated that these inhibitors position themselves in the enzyme's active site, with the 4-fluorobenzyl moiety oriented towards the copper ions. unica.it

| Compound/Derivative | Assay/Substrate | Inhibitory Potency (pIC₅₀ / IC₅₀) | Mode of Inhibition |

|---|---|---|---|

| Compound 5b | Monophenolase | pIC₅₀ = 4.99 | Competitive (suggested) |

| Compound 3a | Diphenolase | pIC₅₀ = 4.18 | Not Reported |

| Compound 13 | L-DOPA | 0.48 µM (IC₅₀) | Not Reported |

| Compound 25 | L-DOPA | 0.96 µM (IC₅₀) | Competitive |

| Kojic Acid (Reference) | L-DOPA | 17.76 µM (IC₅₀) | Not Reported |

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Piperazine-containing compounds have been investigated as potential inhibitors of this enzyme. nih.gov Molecular docking studies have shown that piperazine ligands can bind to the SARS-CoV-2 main protease with negative dock energy, indicating favorable interactions. nih.govresearchgate.net

A series of non-peptidic covalent inhibitors with a piperazine scaffold were designed and synthesized. researchgate.net Among these, the compound GD-9 was identified as a highly potent Mpro inhibitor with an IC₅₀ of 0.18 µM and demonstrated good antiviral potency against SARS-CoV-2 with a half-maximal effective concentration (EC₅₀) of 2.64 µM. researchgate.net X-ray co-crystal structures confirmed that GD-9 covalently binds to the active site of Mpro. researchgate.net The development of such piperazine derivatives provides a basis for creating new therapeutics for COVID-19. researchgate.net

| Compound | Target Enzyme | Enzymatic Inhibition (IC₅₀) | Antiviral Potency (EC₅₀) |

|---|---|---|---|

| GD-9 | SARS-CoV-2 Mpro | 0.18 µM | 2.64 µM |

| Remdesivir (Reference) | SARS-CoV-2 | Not Applicable | 2.27 µM |

Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance. Modulating these pumps is a strategy to restore antibiotic efficacy. The Msr(A) efflux pump in Staphylococcus epidermidis confers resistance to macrolide antibiotics. nih.govmdpi.com

A study screened fifteen phenylpiperazine 3-benzyl-5,5-dimethylhydantoin derivatives for their ability to modulate the Msr(A) efflux pump. nih.gov An ethidium (B1194527) bromide accumulation assay was used to determine the efflux pump inhibitory (EPI) potency. nih.govresearchgate.net Five of the derivatives were found to be strong modulators. The 2,4-dichlorobenzyl-hydantoin derivative, compound 9, was the most potent inhibitor, inhibiting efflux activity at a concentration as low as 15.63 µM. nih.govresearchgate.net This research identified the first synthetic compounds capable of inhibiting the Msr(A) efflux pump transporter in S. epidermidis. nih.govmdpi.com

Receptor Binding and Modulation Studies

The piperazine scaffold is a common feature in many compounds that interact with various neurotransmitter and other receptors in the central nervous system. ijrrjournal.com Trivial changes in the substitution pattern on the piperazine ring can lead to significant differences in pharmacological activities. ijrrjournal.com

Preclinical studies have explored the affinity of piperazine derivatives for a range of receptors. For instance, a study of piperazine and piperidine derivatives investigated their binding to histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors. nih.gov While the piperidine ring was found to be more influential for high affinity at the σ₁R, piperazine derivatives also showed interaction. nih.govacs.org For example, compound 13 (a piperazine derivative) had a Ki of 37.8 nM for hH₃R and 51.8 nM for σ₁R, while compound 16 showed Ki values of 12.7 nM and 37.8 nM for hH₃R and σ₁R, respectively. nih.gov

Another study designed a new series of benzylpiperazinyl derivatives as σ₁R ligands. nih.gov Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) from this series showed a very high affinity for the σ₁R with a Ki of 1.6 nM and significant selectivity over the σ₂R (Ki σ₂/Ki σ₁ = 886). nih.gov Additionally, research on 3-substituted piperazine derivatives revealed that the phenylacetamide 17b interacts with σ₁ receptors with moderate affinity (Ki = 181 nM) and considerable selectivity. researchgate.netnih.gov

| Compound/Derivative | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Compound 13 (Piperazine derivative) | hH₃R | 37.8 nM |

| Compound 13 (Piperazine derivative) | σ₁R | 51.8 nM |

| Compound 16 (Piperazine derivative) | hH₃R | 12.7 nM |

| Compound 16 (Piperazine derivative) | σ₁R | 37.8 nM |

| Compound 15 (Benzylpiperazinyl derivative) | σ₁R | 1.6 nM |

| Phenylacetamide 17b | σ₁R | 181 nM |

Neurotransmitter Receptor Systems (Serotonin, Dopamine (B1211576), Glutamate (B1630785), GABA)

Piperazine hydrochloride derivatives have been extensively investigated for their interactions with various neurotransmitter receptor systems, demonstrating a wide range of activities from agonism to antagonism. These interactions are fundamental to their potential therapeutic applications in neurological and psychiatric disorders.

Serotonin (B10506) Receptors: Derivatives of piperazine are well-known for their significant activity at serotonin (5-HT) receptors. For instance, certain arylpiperazine derivatives show a complex pharmacological profile, acting as 5-HT1A receptor agonists and 5-HT2A receptor antagonists. This dual activity is a key feature of several atypical antipsychotic and antidepressant drugs. Preclinical studies have identified compounds like 1-(2,3-dihydrobenzo nih.govoaepublish.comdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride (SLV313), which possesses high affinity for 5-HT1A receptors where it acts as a full agonist, alongside moderate affinity for 5-HT7 and weak affinity for 5-HT2A receptors. Other derivatives, such as meta-chlorophenylpiperazine (m-CPP) and trifluoromethylphenylpiperazine (TFMPP), also show notable interactions with serotonergic receptors, including inhibition of serotonin reuptake. Specifically, TFMPP is suggested to mediate its psychotropic activities through 5-HT1B receptors.

Dopamine Receptors: The dopaminergic system is another primary target for piperazine derivatives. Many of these compounds exhibit antagonist activity at dopamine D2-like receptors (D2, D3, D4), a hallmark of antipsychotic medications. The compound SLV313, for example, demonstrates high affinity as an antagonist at human recombinant D2 and D3 receptors. The N-arylpiperazine moiety is a common structural feature in ligands designed to interact with D2 receptors. The nature of the terminal fragment of these molecules can have a pronounced impact on their affinity for D2-like receptors.

Glutamate Receptors: Preclinical research has explored the activity of piperazine derivatives on ionotropic glutamate receptors, particularly NMDA and kainate receptors. A series of 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid (PBPD) derivatives have been synthesized and tested for their ability to probe the hydrophobic pocket of the NMDA receptor. Furthermore, N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have been identified as dual antagonists of NMDA and GluK1-containing kainate receptors. nih.gov These compounds show subtype-selectivity, with some derivatives displaying a preference for GluN2C/D subunits of the NMDA receptor and acting as potent, selective antagonists for GluK1 versus other kainate and AMPA receptors. nih.gov One such antagonist, compound 18i, demonstrated antinociceptive effects in a preclinical model of nerve injury. nih.gov

GABA Receptors: Several N-aryl piperazine derivatives, including some clinically used antidepressants and antipsychotics, have been found to exhibit GABAA receptor antagonistic activity. nih.gov Studies using the 35S-TBPS binding method have characterized the GABA receptor blocking properties of these compounds. nih.gov More recent investigations have shown that various piperazine derivatives can concentration-dependently inhibit GABA-evoked ion currents at human α1β2γ2 GABAA receptors. Chlorophenylpiperazines were identified as the most potent antagonists in one study, highlighting a novel mode of action for this class of psychoactive substances.

Interactive Data Table: Piperazine Derivative Activity at Neurotransmitter Receptors

| Compound Class/Derivative | Receptor System | Target(s) | Activity Observed in Preclinical Studies |

| Arylpiperazines (e.g., SLV313) | Serotonin | 5-HT1A, 5-HT2A, 5-HT7 | High-affinity 5-HT1A agonism; weak 5-HT2A antagonism; moderate 5-HT7 affinity. |

| Arylpiperazines (e.g., SLV313) | Dopamine | D2, D3 | High-affinity antagonism. |

| Phenylpiperazines (m-CPP, TFMPP) | Serotonin | 5-HT1B, SERT | Interaction with serotonergic receptors, including serotonin reuptake inhibition; activity may be mediated through 5-HT1B. |

| Piperazine-2,3-dicarboxylic acids | Glutamate | NMDA (GluN2C/D), Kainate (GluK1) | Dual antagonism; subtype-selective for GluN2C/D and GluK1. |

| N-aryl piperazines (various) | GABA | GABAA | Antagonistic activity; inhibition of GABA-evoked ion currents. |

Histamine Receptor Antagonism (e.g., H3R)

The histamine H3 receptor (H3R) has emerged as a significant target for piperazine derivatives. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism at this receptor is being investigated for its potential in treating a variety of neurological conditions.

Preclinical studies have successfully identified numerous non-imidazole piperazine derivatives as potent and selective H3R antagonists. In one study, a series of acetyl and propionyl phenoxyalkylamine derivatives incorporating various 4-N-substituted piperazine moieties were synthesized and evaluated. nih.gov The results indicated that a 4-pyridylpiperazine moiety was a crucial element for achieving high affinity for the human H3 receptor (hH3R), with some compounds exhibiting Ki values in the low nanomolar range (e.g., 5.2 nM and 10.2 nM). nih.gov Molecular modeling studies confirmed multiple points of interaction between these ligands and the receptor. nih.gov Further research has explored dual-target ligands, noting that some H3R antagonists also possess high affinity for other receptors, such as sigma-1 receptors. oaepublish.com

Interactive Data Table: Affinity of Piperazine Derivatives at Human Histamine H3 Receptors (hH3R)

| Compound Series | Key Structural Moiety | Representative Compound Example | hH3R Affinity (Ki, nM) |

| Acetyl/Propionyl Phenoxyalkylpiperazines | 4-Pyridylpiperazine | Compound 16 | 5.2 |

| Acetyl/Propionyl Phenoxyalkylpiperazines | 4-Pyridylpiperazine | Compound 4 | 10.2 |

| Acetyl/Propionyl Phenoxyalkylpiperazines | 4-Pyridylpiperazine | Compound 22 | 15.4 |

| Various Piperazine/Piperidine Derivatives | Piperazine Core | Compound 4 | 3.17 |

| Various Piperazine/Piperidine Derivatives | Piperazine Core | Compound 16 | 12.7 |

Sigma Receptor Ligand Interactions (Sigma-1, Sigma-2)

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that have been implicated in a range of cellular functions and are targets for therapeutic intervention in neuropsychiatric and neurodegenerative diseases. Piperazine derivatives have been identified as potent ligands for both sigma receptor subtypes.

In a preclinical screening of previously reported H3R ligands, many piperazine-containing compounds were found to interact with both σ1 and σ2 receptors to varying degrees. oaepublish.comnih.gov The structure of the basic moiety (piperazine vs. piperidine) was found to be a critical determinant for affinity and selectivity. For instance, replacing a piperidine ring with a piperazine ring in one compound pair (compounds 5 and 4, respectively) dramatically decreased σ1R affinity from a Ki of 3.64 nM to 1531 nM, while maintaining high H3R affinity. oaepublish.comnih.gov Nevertheless, other piperazine derivatives were identified that interact more strongly with the σ1R than the σ2R, with Ki values for σ1R in the nanomolar range (e.g., 37.8 nM and 51.8 nM for compounds 16 and 13, respectively). nih.gov The length of the alkyl chain connecting the piperazine core to other parts of the molecule did not appear to have a significant influence on σ1R affinity for these derivatives. nih.gov

Interactive Data Table: Binding Affinities of Piperazine Derivatives at Sigma Receptors

| Compound ID | Core Moiety | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) |

| 4 | Piperazine | 1531 | 114 |

| 13 | Piperazine | 51.8 | 179 |

| 16 | Piperazine | 37.8 | 118 |

Cellular and Molecular Pathway Investigations

Microtubule Dynamics and Cell Cycle Regulation

Beyond receptor interactions, preclinical studies have revealed that certain piperazine derivatives can directly interfere with fundamental cellular processes, such as cell division, by modulating microtubule dynamics. Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation.

A specific piperazine-based compound, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, referred to as AK301, has been identified as a potent inhibitor of cancer cell growth by targeting mitosis. nih.govmdpi.com In preclinical models using human colon cancer cells, AK301 was shown to induce mitotic arrest with an ED50 of approximately 115 nM. nih.gov Mechanistic studies demonstrated that AK301 hampers tubulin polymerization, both in vitro and in vivo. mdpi.com This disruption of microtubule dynamics leads to defective mitotic spindle formation, characterized by the appearance of multiple microtubule organizing centers (MTOCs). nih.govmdpi.com This ultimately activates the spindle assembly checkpoint, causing cells to arrest in mitosis and preventing cell cycle progression. nih.gov Molecular docking studies suggest that AK301 binds to the colchicine-binding domain on β-tubulin, but in a novel orientation. mdpi.com

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several piperazine derivatives have been investigated for their anti-angiogenic properties in preclinical settings.

One novel synthetic piperazine derivative, SJ-8002, has demonstrated potent anti-angiogenic activity. nih.gov In vitro studies using bovine aortic endothelial cells (BAECs) showed that SJ-8002 inhibited key steps in the angiogenic process, including endothelial cell proliferation, migration, invasion, and tube formation. nih.gov It also decreased the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for extracellular matrix degradation during angiogenesis. nih.gov In vivo, SJ-8002 was shown to decrease neovascularization in the chick chorioallantoic membrane (CAM) assay and inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis in mouse Matrigel plug assays. nih.gov

Other research has focused on designing piperazine-chalcone hybrids as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key tyrosine kinase receptor in the VEGF signaling pathway that drives angiogenesis. nih.gov Several of these hybrid compounds showed potent enzymatic inhibitory activity against VEGFR-2, with IC50 values in the sub-micromolar range. nih.gov

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Piperazine derivatives have been shown to trigger apoptosis in cancer cells through multiple molecular mechanisms in preclinical models.

One study on novel β-elemene piperazine derivatives found they induced apoptosis in human leukemia cells by downregulating the cellular FLICE-inhibitory protein (c-FLIP) and generating reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2). researchgate.netmdpi.com The decrease in c-FLIP levels and the production of H2O2 lead to the activation of both the death receptor-mediated (extrinsic) and mitochondrial-mediated (intrinsic) apoptotic pathways. researchgate.net This was evidenced by the activation of caspase-8, a decrease in mitochondrial membrane potential, and the fact that apoptosis was partially blocked by antioxidants. researchgate.netmdpi.com The involvement of the extrinsic pathway was further confirmed using FADD- and caspase-8-deficient cells, which showed a decreased response to the compounds. mdpi.com

Another novel piperazine derivative, identified as C505, was found to potently induce caspase-dependent apoptosis in various cancer cell lines. mdpi.com Mechanistic investigations revealed that C505 inhibits multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to the effective induction of apoptosis. mdpi.com

Ion Channel Modulation Studies

The interaction of piperazine derivatives with ion channels is a key area of mechanistic investigation, as these channels are fundamental to numerous physiological processes. Preclinical studies have demonstrated that these compounds can act as modulators of various ion channels, including voltage-gated sodium (Nav), Transient Receptor Potential Canonical (TRPC), and voltage-gated calcium (Cav) channels.

Research into a series of piperazine derivatives designed based on the structure of the marine alkaloid clathrodin (B1669156) revealed selective inhibitory activity against the human voltage-gated sodium channel isoform Nav1.3. rsc.org Using automated patch clamp electrophysiology, these compounds were screened against multiple isoforms, with the most potent derivative showing an IC50 of 19 μM for Nav1.3, indicating a modest but selective inhibition. rsc.org This selectivity is significant as Nav1.3 is implicated in neuropathic pain, suggesting a potential therapeutic application for such modulators. rsc.org

Other studies have identified piperazine derivatives as activators of TRPC channels. Specifically, compounds such as 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) and 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) were found to activate TRPC3, TRPC6, and TRPC7 channels in a dose-dependent manner. nih.gov A novel derivative, cmp2, was identified as a selective activator of TRPC6, which is involved in promoting neuronal development and survival. nih.govnih.gov The mechanism of action for cmp2 involves binding to the central part of the monomeric TRPC6 channel, similar to the natural activator hyperforin. nih.gov This activation of TRPC6 is being explored for its potential to treat synaptic deficiencies. nih.gov

Furthermore, a series of piperazinyl quinazolin-4-(3H)-one derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1). drugtargetreview.com Radioligand binding assays using [³H]-gabapentin demonstrated that several of these derivatives reached single-digit nanomolar affinities for the Cavα2δ-1 subunit, a key target in the treatment of neuropathic pain. drugtargetreview.com

| Derivative Class | Ion Channel Target | Modulatory Effect | Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| Clathrodin Analogs | Nav1.3 | Inhibition | IC50 = 19 µM | rsc.org |

| PPZ Derivatives (e.g., PPZ1, PPZ2) | TRPC3/TRPC6/TRPC7 | Activation | Dose-dependent | nih.gov |

| cmp2 | TRPC6 | Selective Activation | Not specified | nih.gov |

| Piperazinyl quinazolin-4-(3H)-ones | Cavα2δ-1 subunit | Ligand Binding (Inhibition) | Single-digit nM affinities | drugtargetreview.com |

In Vitro Biological Activity Assessments (Mechanistic)